4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester
Description
4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester is a thiophene-based derivative featuring a 3-nitro-benzylidene imine substituent at the 2-position of the thiophene ring. The compound is synthesized via condensation reactions, likely involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 3-nitrobenzaldehyde under acidic or catalytic conditions .
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(E)-(3-nitrophenyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-6-5-7-13(8-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+ |
InChI Key |
ZUJAZFNDODCQPI-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate typically involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 3-nitrobenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiophene derivative.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: Ethyl 4,5-dimethyl-2-((3-aminobenzylidene)amino)thiophene-3-carboxylate.
Hydrolysis: 4,5-Dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiophene ring system can also interact with biological macromolecules, disrupting their normal function .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares the target compound with structurally related derivatives:
Key Observations:
- Electronic Effects: The 3-nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like methyl (in isoxazole derivatives) or neutral groups like phenylacetamido .
- Spectral Signatures: The nitro group is expected to show distinct IR absorption bands at ~1,520 cm⁻¹ (asymmetric NO₂ stretch) and ~1,350 cm⁻¹ (symmetric NO₂ stretch), absent in analogs with cyano or amide substituents .
Physicochemical Properties
- Melting Points: Analogs with rigid substituents (e.g., fused aromatic systems) exhibit higher melting points (e.g., 174–260°C in ), whereas flexible substituents (e.g., alkyl chains) lower melting points. The nitro group’s planar structure may increase crystallinity in the target compound .
- Solubility: The nitro group’s polarity could improve solubility in polar solvents compared to nonpolar substituents like phenylacetamido .
Biological Activity
4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing existing research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is . The structure consists of a thiophene ring substituted with a nitro-benzylidene group and an ethyl ester functional group, which are critical for its biological properties.
Antitumor Activity
Research has indicated that compounds containing thiophene moieties exhibit significant antitumor properties. For instance, thiazole derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances their activity. For example, compounds with IC50 values below 2 µg/mL have been reported in studies involving thiazole derivatives .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Studies on related thiazole compounds reveal that modifications can lead to enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure is often correlated with increased antibacterial activity due to their ability to disrupt bacterial cell processes .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that:
- Substituents : Methyl groups at positions 4 and 5 on the thiophene ring significantly influence the biological activity by enhancing electron density.
- Functional Groups : The nitro group attached to the benzylidene increases lipophilicity and may facilitate better membrane penetration.
- Ester Functionality : The ethyl ester group is essential for solubility and bioavailability, impacting pharmacokinetics.
Case Studies
- Anticancer Activity : A study demonstrated that a similar compound exhibited an IC50 value of 1.61 µg/mL against Jurkat T cells, indicating strong antitumor potential. Molecular dynamics simulations suggested that interactions with target proteins were primarily through hydrophobic contacts .
- Antibacterial Activity : Another case study reported that thiazole derivatives showed significant growth inhibition against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 0.5 µg/mL .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Antitumor IC50 | < 2 µg/mL |
| Antibacterial MIC | 0.5 µg/mL (selected compounds) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
